molecular formula C23H15BrN4O3 B2500064 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-73-7

3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2500064
CAS No.: 901228-73-7
M. Wt: 475.302
InChI Key: AQBVVGRPMXIBLD-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy, and nitro groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of bromine, methoxy, and nitro groups in the pyrazoloquinoline framework makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-15(24)8-6-14)26-27(23)16-3-2-4-17(11-16)28(29)30/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBVVGRPMXIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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